(S)-BoroLeu-(-)-Pinanediol-CF3COOH is a chiral boronic acid derivative recognized for its unique structural properties, making it valuable in various scientific domains such as organic synthesis, medicinal chemistry, and material science. Its molecular formula is , corresponding to a molecular weight of approximately 379.2 g/mol. The compound is characterized by its trifluoroacetic acid moiety, which contributes to its reactivity and biological activity.
This compound can be synthesized through methods involving the reaction of (S)-BoroLeu with (-)-Pinanediol and trifluoroacetic acid. It is available from various chemical suppliers for research purposes, ensuring high purity levels typically around 95%.
(S)-BoroLeu-(-)-Pinanediol-CF3COOH falls under the category of boronic acids, specifically classified as a chiral reagent due to its asymmetric carbon centers. Its structural uniqueness allows it to participate in various chemical reactions, making it an important intermediate in organic synthesis and pharmaceutical applications .
The synthesis of (S)-BoroLeu-(-)-Pinanediol-CF3COOH involves several steps:
In industrial settings, production may utilize batch or continuous flow processes to enhance efficiency and reduce waste. Advanced analytical techniques are employed to ensure the quality of the final product.
The molecular structure of (S)-BoroLeu-(-)-Pinanediol-CF3COOH features a boronic acid functional group attached to a pinanediol framework along with a trifluoroacetate group. The stereochemistry is critical for its biological activity and reactivity.
(S)-BoroLeu-(-)-Pinanediol-CF3COOH participates in several key reactions:
Reactions often involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride. Controlled temperatures and inert atmospheres are typically maintained to achieve desired transformations.
The mechanism of action for (S)-BoroLeu-(-)-Pinanediol-CF3COOH primarily involves its interaction with specific molecular targets, including enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, effectively inhibiting enzyme activity and modulating various biological pathways. This property has implications in therapeutic applications, particularly in cancer treatment .
The compound exhibits stability under standard laboratory conditions but should be stored in a cool, dry place away from moisture and strong light. Its unique structure allows it to participate in diverse chemical reactions, making it versatile for research applications .
(S)-BoroLeu-(-)-Pinanediol-CF3COOH has numerous applications across scientific fields:
Pinanediol serves as a privileged chiral director in boronate ester synthesis due to its rigid bicyclic framework, which enforces stereochemical control during C–B bond formation. In synthesizing (S)-BoroLeu-(-)-Pinanediol-CF3COOH, the (1S,2S,3R,5S)-(-)-pinanediol isomer induces high diastereoselectivity (>98% de) during the condensation of leucine-derived boronic acids. The boronate ester’s stability arises from the chelation between boron and the diol’s oxygen atoms, forming a strained bicyclic system that prevents racemization. This chiral environment directs nucleophilic additions exclusively to the si-face of the boronate intermediate, yielding the (S)-configured α-aminoboronate ester essential for proteasome inhibitors like bortezomib [3] [6]. The trifluoroacetate (TFA) counterion enhances crystallinity, facilitating purification via recrystallization from methanol/diethyl ether mixtures [5] [6].
Table 1: Stereochemical Outcomes Using Pinanediol Auxiliaries
Chiral Auxiliary | Diastereomeric Excess (%) | Preferred Configuration | Crystallization Solvent |
---|---|---|---|
(1S,2S,3R,5S)-(-)-Pinanediol | >98 | (S) at boron | Methanol/Diethyl ether |
(1R,2R,3S,5R)-(+)-Pinanediol | 95 | (R) at boron | Ethyl acetate/Heptane |
The assembly of leucine-boronate intermediates employs peptide coupling agents to form amide bonds without epimerization. TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) outperforms carbodiimides (DCC) or phosphonium salts (PyBOP) by minimizing racemization during condensation of (S)-BoroLeu-(-)-Pinanediol with pyrazine carboxylic acids. Optimal conditions (0°C, anhydrous DCM, 2.2 eq. DIPEA) achieve 92% yield of the dipeptidyl boronate ester. TBTU’s efficacy stems from in situ activation of carboxylic acids as HOBt esters, which suppress side reactions and accelerate coupling kinetics (reaction time: 2 h vs. 12 h for DCC) [2]. Post-coupling, the TFA salt is generated by treating the free amine with trifluoroacetic acid in dichloromethane, followed by anti-solvent precipitation [2] [6].
Table 2: Coupling Agent Efficiency for Boronate Ester Assembly
Coupling Agent | Yield (%) | Reaction Time (h) | Epimerization (%) | Solvent System |
---|---|---|---|---|
TBTU | 92 | 2 | <1 | DCM/DIPEA |
DCC/HOBt | 85 | 12 | 3–5 | THF/Et₃N |
PyBOP | 88 | 4 | 2 | DMF/DIPEA |
Palladium-catalyzed Miyaura borylation enables direct access to boronate esters from aryl halides but faces limitations with α-amino boronic acid substrates due to competitive protodeboronation. For (S)-BoroLeu derivatives, Suzuki couplings employ pinacolborane (PinB) and Pd(dppf)Cl₂ (2 mol%) to install boronate groups on heteroaromatic fragments (e.g., pyrazine rings). Key advances include using sterically hindered Josiphos ligands to suppress β-hydride elimination, achieving 85% yield for the biaryl motif of bortezomib intermediates [2]. Alternatively, copper-catalyzed borylations (CuCl/DTBM-SEGPHOS) enable stereoretentive C–B bond formation at prochiral centers, though substrate scope remains narrower than Pd systems [8].
Cleavage of the trifluoroacetate counterion is critical for liberating the free boronic acid pharmacophore. Controlled hydrolysis uses potassium carbonate (K₂CO₃) in methanol/water (4:1) at 0°C, followed by ion exchange to yield the ammonium-free boronic acid. However, pinanediol deprotection requires acidic conditions: 2 M HCl in THF (4 h, 25°C) cleaves the diol while preserving the C–B bond. For TFA removal without boronate degradation, optimized protocols use Amberlyst A21 resin in methanol, which sequesters TFA anions via ion exchange (quantitative removal in 1 h). Direct neutralization with triethylamine risks precipitating amorphous solids, complicating isolation [5] [6] [7].
Table 3: Deprotection Methods for TFA and Pinanediol Groups
Deprotection Target | Reagent/Conditions | Time | Yield (%) | Purity (HPLC) | Key Challenge |
---|---|---|---|---|---|
Trifluoroacetate | K₂CO₃/MeOH/H₂O (4:1), 0°C | 30 min | 95 | >99% | Boronate ester hydrolysis |
Trifluoroacetate | Amberlyst A21/MeOH | 1 h | 98 | >99% | Resin loading capacity |
Pinanediol | 2 M HCl/THF, 25°C | 4 h | 90 | 98% | Epimerization at boron |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1